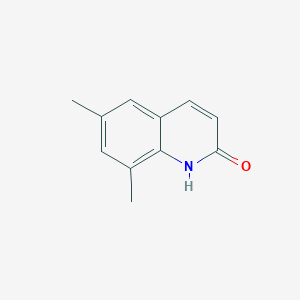

6,8-Dimethylquinolin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)3-4-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUCGWFQXJFKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615754 | |

| Record name | 6,8-Dimethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54904-39-1 | |

| Record name | 6,8-Dimethyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54904-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,8 Dimethylquinolin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 6,8-Dimethylquinolin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons, the vinyl protons of the pyridinone ring, the methyl protons, and the N-H proton. The chemical shifts (δ) are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing effect of the carbonyl group and the aromatic system.

The protons on the pyridinone ring, H-3 and H-4, are expected to appear as doublets due to vicinal coupling (³JHH). The aromatic protons, H-5 and H-7, will likely appear as singlets or narrow multiplets, influenced by meta-coupling to each other. The two methyl groups at positions C-6 and C-8 will each produce a singlet in the upfield region of the spectrum. The N-H proton of the lactam is expected to be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 11.0 - 12.5 | br s | - |

| H-3 | 6.5 - 6.7 | d | 9.0 - 10.0 |

| H-4 | 7.6 - 7.8 | d | 9.0 - 10.0 |

| H-5 | 7.2 - 7.4 | s | - |

| H-7 | 7.0 - 7.2 | s | - |

| 6-CH₃ | 2.3 - 2.5 | s | - |

| 8-CH₃ | 2.5 - 2.7 | s | - |

Note: Predicted values are based on the analysis of related quinolinone structures and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton of the molecule. It is expected to show eleven distinct signals, corresponding to the nine carbons of the quinolinone core and the two methyl carbons. The chemical shift of the carbonyl carbon (C-2) will be the most downfield, typically in the range of 160-165 ppm. The quaternary carbons (C-4a, C-6, C-8, and C-8a) and the methine carbons (C-3, C-4, C-5, and C-7) will have characteristic chemical shifts influenced by their local electronic environments. The methyl carbons will appear at the most upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162.0 - 165.0 |

| C-3 | 120.0 - 123.0 |

| C-4 | 138.0 - 141.0 |

| C-4a | 118.0 - 121.0 |

| C-5 | 128.0 - 131.0 |

| C-6 | 135.0 - 138.0 |

| C-7 | 125.0 - 128.0 |

| C-8 | 132.0 - 135.0 |

| C-8a | 139.0 - 142.0 |

| 6-CH₃ | 20.0 - 23.0 |

| 8-CH₃ | 17.0 - 20.0 |

Note: Predicted values are based on the analysis of related quinolinone structures and are subject to variation based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum will reveal proton-proton coupling networks within the molecule. A cross-peak between the signals of H-3 and H-4 will confirm their vicinal relationship. The absence of significant COSY correlations for the methyl protons and the aromatic protons H-5 and H-7 will support their assignment as singlets.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This technique will allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal assigned to H-3 will show a correlation to the carbon signal of C-3.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the protons of the 6-CH₃ group are expected to show correlations to C-5, C-6, and C-7. Similarly, the H-3 proton should show correlations to the carbonyl carbon C-2 and the quaternary carbon C-4a.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₁H₁₁NO).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will be characteristic of the quinolinone core. Common fragmentation pathways for quinoline (B57606) derivatives involve the loss of small neutral molecules such as CO and HCN. The presence of the methyl groups may lead to the loss of a methyl radical (•CH₃) to form a stable cation. A plausible fragmentation pathway could involve the initial loss of CO from the molecular ion, followed by subsequent rearrangements and cleavages of the heterocyclic ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 173 | [M]⁺˙ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 145 | [M - CO]⁺˙ |

| 130 | [M - CO - CH₃]⁺ |

| 118 | [C₉H₈]⁺˙ (Naphthalene cation radical) |

Note: The fragmentation pattern is a prediction based on the general behavior of related heterocyclic compounds and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features are expected to be the N-H stretching vibration of the lactam, which typically appears as a broad band in the region of 3200-3400 cm⁻¹, and the strong carbonyl (C=O) stretching vibration of the amide group, expected around 1650-1680 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups will be observed just above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and pyridinone rings will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Finally, C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 (broad) | N-H Stretch | Lactam |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Methyl |

| 1650 - 1680 (strong) | C=O Stretch | Lactam (Amide) |

| 1450 - 1600 | C=C Stretch | Aromatic/Pyridinone |

| 1370 - 1470 | C-H Bend | Methyl |

| 750 - 900 | C-H Bend | Aromatic (out-of-plane) |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of related quinolinone structures allows for predictions of its solid-state characteristics.

It is anticipated that this compound will crystallize in a centrosymmetric space group. The quinolinone ring system is expected to be nearly planar. In the solid state, molecules of this compound are likely to form hydrogen-bonded dimers through the N-H and C=O groups of the lactam functionality. This is a common and stabilizing interaction observed in many quinolinone derivatives. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to play a significant role in the crystal packing. The presence of the two methyl groups may influence the specifics of this stacking, potentially leading to slipped or offset arrangements to minimize steric hindrance.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties (e.g., Fluorescence)

Generally, the quinolin-2(1H)-one scaffold exhibits strong absorption peaks. researchgate.net The presence of two electron-donating methyl groups at the 6- and 8-positions on the carbocyclic ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent molecule due to positive inductive and hyperconjugation effects.

Quinolin-2(1H)-one derivatives are also known for their fluorescence properties, making them valuable fluorophores in various applications, including the development of molecular probes. cnrs.frnih.gov The emission wavelength and fluorescence quantum yield are sensitive to the substitution pattern on the quinoline ring and the polarity of the solvent. cnrs.fr The introduction of substituents can modify the intramolecular charge transfer (ICT) character of the molecule, influencing its photophysical properties. For this compound, observable fluorescence in the violet-blue region of the spectrum is anticipated, a common characteristic for this class of compounds. researchgate.net

Below is a table summarizing the expected UV-Vis absorption and potential fluorescence characteristics for this compound, based on data from analogous compounds.

| Spectroscopic Parameter | Expected Observation for this compound | Basis of Inference |

| UV-Vis Absorption (λmax) | Multiple bands, with the longest wavelength peak expected >330 nm. | Based on the spectrum of quinoxalin-2-one derivatives which show a strong peak around 340 nm. researchgate.net Methyl substituents typically induce a small red shift. |

| Fluorescence Emission (λem) | Emission in the violet-blue region (approx. 350-450 nm). | Many quinolin-2(1H)-one derivatives are fluorescent in this range. nih.govresearchgate.netnih.gov |

| Optical Properties | The compound likely possesses fluorophoric properties. | The quinolin-2(1H)-one core is a well-known fluorophore. cnrs.fr |

Note: The data in this table is inferred from structurally related compounds due to the absence of specific experimental values for this compound in the reviewed literature.

Comparative Spectroscopic Analysis of Tautomeric Forms

This compound can exist in two tautomeric forms: the lactam (amide) form and the lactim (enol) form, 6,8-Dimethylquinolin-2-ol. In solution, these forms are in a dynamic equilibrium. The position of this equilibrium is highly dependent on factors such as solvent polarity, pH, and temperature. researchgate.net Spectroscopic methods, particularly UV-Vis absorption, are instrumental in distinguishing and quantifying these tautomers. amazonaws.com

The two tautomers have distinct electronic structures and, therefore, different absorption spectra. The lactam form possesses a cross-conjugated system, whereas the lactim form has an aromatic system analogous to a hydroxyquinoline. This structural difference leads to predictable variations in their UV-Vis absorption maxima (λmax).

Studies on analogous heterocyclic systems, such as 2-pyridones, have established a general trend: the lactam tautomer absorbs light at a significantly longer wavelength than the corresponding lactim tautomer. amazonaws.com For instance, the UV absorption maximum for 2-pyridone (which exists predominantly in the lactam form in polar solvents) is around 294 nm in water, while its fixed lactim analogue, 2-methoxypyridine, absorbs at a shorter wavelength of approximately 270 nm. This principle applies to the quinolinone system as well. The lactam form of this compound is expected to have its primary absorption band at a longer wavelength compared to the aromatic lactim form.

The equilibrium can be influenced by the solvent environment; polar solvents tend to favor the more polar lactam tautomer, while non-polar solvents can increase the population of the less polar lactim form. researchgate.netamazonaws.com

The following table provides a comparative summary of the expected spectroscopic characteristics for the lactam and lactim tautomers of this compound.

| Spectroscopic Feature | Lactam Tautomer (this compound) | Lactim Tautomer (6,8-Dimethylquinolin-2-ol) |

| General Structure | Amide within a heterocyclic ring | Aromatic phenol-like (enol) structure |

| UV-Vis λmax | Expected at a longer wavelength (e.g., >330 nm) | Expected at a shorter wavelength (e.g., <300 nm) |

| Vibrational Spectroscopy (IR) | Characteristic C=O stretch (amide I band) ~1650-1670 cm-1 | Absence of C=O stretch; presence of broad O-H stretch and C=N stretch |

| Solvent Effect | Favored in polar, protic solvents | Population may increase in non-polar solvents |

Note: The spectroscopic values are generalized based on established principles for lactam-lactim systems, as a direct comparative study on this compound was not found. amazonaws.com

Computational and Theoretical Investigations of 6,8 Dimethylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. scirp.orgresearchgate.net For quinoline (B57606) derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31+G(d,p) within software like Gaussian. scirp.orgscirp.orgnih.gov This process yields optimized geometric parameters, including bond lengths and angles, that are typically in good agreement with experimental data. scirp.orgmdpi.com

Time-Dependent DFT (TD-DFT) extends this theory to study the properties of molecules in their excited states. This is particularly useful for predicting electronic absorption spectra (UV-Vis), providing information on excitation energies, oscillator strengths, and the nature of electronic transitions within the molecule. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org A small gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. physchemres.org This energy gap is a critical parameter derived from DFT calculations and helps explain the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org

For the parent quinoline molecule, DFT calculations at the B3LYP/6-31+G(d,p) level have determined the following representative energy values.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap (ΔE) | 4.83 |

Data based on calculations for the parent quinoline molecule. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict how a molecule will interact with other chemical species and to identify sites susceptible to electrophilic and nucleophilic attack. physchemres.org

An MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. researchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are prone to attack by electrophiles. In a quinolinone structure, the highest negative potential is typically localized around the carbonyl oxygen atom.

Blue Regions: Indicate positive potential, which is electron-poor. These areas are susceptible to attack by nucleophiles.

MEP maps are valuable for understanding intermolecular interactions and recognizing key features for molecular binding events. chemrxiv.orgchemrxiv.org

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is a powerful tool for structure verification and assignment of experimental spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP level), is a standard approach for these calculations. nih.gov

Studies on quinolones and related compounds have demonstrated an excellent linear correlation between theoretically calculated and experimentally measured NMR chemical shifts. researchgate.nettsijournals.com This agreement allows for the confident assignment of complex spectra and can even help revise previously misassigned signals. mdpi.com The small deviations observed are often systematic and can be corrected using scaling factors, further improving predictive accuracy. mdpi.com

| Nucleus | Typical Correlation (R²) | Common Computational Method |

|---|---|---|

| ¹H | > 0.99 | GIAO-B3LYP |

| ¹³C | > 0.99 | GIAO-B3LYP |

Illustrative data showing the typical high correlation found in studies of related heterocyclic compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation and stability evolve. This is particularly important for understanding how a molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. researchgate.net

From MD simulation trajectories, it is possible to calculate the Gibbs free energy of the system, which is a critical measure of thermodynamic stability. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are post-processing techniques applied to MD snapshots to estimate the free energy of different molecular states or binding events. researchgate.net

By analyzing the free energy associated with different conformations sampled during the simulation, a Gibbs free energy landscape can be constructed. This landscape maps the conformational space of the molecule, where energy minima correspond to stable or metastable conformational states. Analyzing this landscape provides insights into the molecule's flexibility, the relative stability of different conformers, and the energy barriers between them. iu.edu For a relatively rigid molecule like 6,8-Dimethylquinolin-2(1H)-one, such analysis would primarily probe vibrations and minor conformational fluctuations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on structurally related quinolinone derivatives provides a strong basis for predicting its potential interactions. The quinolin-2(1H)-one scaffold is a recognized pharmacophore that interacts with various biological targets, including kinases, proteasomes, and receptors implicated in cancer. nih.govnih.govnih.govnih.gov

Docking studies on similar quinoline derivatives reveal that they can exhibit significant binding affinities for the active sites of proteins like Serine/threonine kinase STK10 and P-glycoprotein. nih.govnih.gov The binding affinity, often expressed as a binding energy (kcal/mol), indicates the stability of the ligand-protein complex. For a series of quinoline derivatives designed as anticancer agents, predicted binding affinities ranged from -5.1 to -7.9 kcal/mol against the STK10 kinase. nih.gov These values suggest that quinolinone compounds can form stable complexes with biological targets. The binding of this compound to such targets would be influenced by its specific substitution pattern, with the methyl groups potentially engaging in favorable hydrophobic interactions within the binding pocket.

The efficacy of a ligand's binding is determined by its interactions with specific amino acid residues within the protein's active site. For the quinoline-pyrimidine hybrid compounds, key interactions were observed with residues such as GLN778, DT8, DT9, DA12, and DG13. nih.govresearchgate.net In studies of quinazolines targeting VEGFR-2, interactions with residues like Phe1047, Lys868, Val848, and Cys919 were crucial for binding. nih.gov

Based on these analogous systems, it can be predicted that this compound would likely interact with a combination of polar and non-polar amino acid residues. The quinolinone ring system itself can participate in various interactions, while the dimethyl substituents would favor interactions with hydrophobic residues such as valine, leucine, and alanine.

Table 1: Predicted Ligand-Protein Interactions for Quinolinone Scaffolds

| Interaction Type | Key Amino Acid Residues | Reference |

|---|---|---|

| Hydrogen Bonding | GLN778, Cys919, Glu A290 | nih.govnih.govnih.govresearchgate.net |

| Hydrophobic/Alkyl | Val848, Leu1035, Ala A286 | nih.govnih.gov |

| π-Sigma / π-Alkyl | Leu A289, Ala A286 | nih.gov |

Non-covalent interactions are fundamental to the structure, stability, and function of biological macromolecules. The most critical of these for ligand binding are hydrogen bonds and hydrophobic interactions.

The quinolin-2(1H)-one structure features a lactam group (-C(=O)-NH-), which contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows the molecule to form strong hydrogen bonds with appropriate residues in a protein's active site, such as glutamine, asparagine, or serine. nih.gov

Analysis of Tautomerism and Relative Thermodynamic Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in tautomeric equilibrium with its enol form, 6,8-dimethylquinolin-2-ol.

Computational studies, often using methods like Density Functional Theory (DFT), are employed to determine the relative thermodynamic stability of these tautomers. beilstein-journals.orgresearchgate.net For the parent 4-hydroxyquinoline, computational results favor the keto tautomer, 4-quinolinone. researchgate.net Similarly, for 2-hydroxyquinoline, the keto tautomer, quinolin-2(1H)-one, is generally found to be more stable than the corresponding enol form. chemrxiv.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond in the enol form. chemrxiv.org

The relative stability can be influenced by substituent effects and the solvent environment. nih.gov However, based on theoretical studies of the core quinolinone structure, the keto form, this compound, is predicted to be the predominant and more thermodynamically stable tautomer under most conditions. researchgate.netchemrxiv.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It maps the electron distribution of a molecule in a crystal, providing a detailed picture of how molecules pack together. The analysis generates a three-dimensional surface, typically mapped with properties like dnorm, and two-dimensional "fingerprint plots." nih.govnih.gov

On a dnorm map, red spots indicate close intermolecular contacts that are shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds. mdpi.comnih.govmdpi.com White regions represent contacts at the van der Waals separation, and blue regions indicate longer contacts.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds

| Contact Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | 49.4% - 55.4% | nih.govnih.gov |

| H···O/O···H | 14.8% - 21.5% | nih.govnih.gov |

| H···C/C···H | 11.7% - 14.9% | nih.govnih.gov |

For this compound, a Hirshfeld analysis would likely reveal a high percentage of H···H interactions due to the abundance of hydrogen atoms. The presence of the carbonyl oxygen and the N-H group would lead to significant H···O/O···H contacts, indicative of hydrogen bonding, which would appear as distinct "spikes" on the 2D fingerprint plot.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is valuable for applications in photonics and optical communications. nih.govmdpi.com Organic molecules with extensive π-conjugated systems, particularly those with electron-donating and electron-accepting groups, often exhibit significant NLO properties. mdpi.com

Computational methods, such as DFT calculations, are used to predict the NLO properties of molecules by calculating parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). semanticscholar.org A large hyperpolarizability value is indicative of a strong NLO response.

Biological Activities and Pharmacological Potential of 6,8 Dimethylquinolin 2 1h One Derivatives

Enzyme Inhibition Studies

Derivatives of the quinolin-2(1H)-one scaffold have been the subject of extensive research to evaluate their potential as inhibitors of various enzymes implicated in a range of diseases. These studies have unveiled a broad spectrum of activity, targeting enzymes from different classes, including kinases, reductases, hydrolases, demethylases, and aromatase.

The quinolinone and quinazolinone cores are recognized as privileged scaffolds in the design of kinase inhibitors.

Protein Tyrosine Kinases (PTKs): Derivatives of the related quinazolinone scaffold have been effectively designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key member of the protein tyrosine kinase family. brieflands.com In one study, a novel series of EGFR-tyrosine kinase inhibitors (EGFR-TKIs) featuring a quinazolinone core was synthesized, with some compounds demonstrating potent inhibitory activity. brieflands.com For instance, the derivative 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one exhibited high potency with a half-maximal inhibitory concentration (IC50) value of 1.37 nM. brieflands.com Furthermore, in silico studies have explored 1-aminoquinoline-2(1H)-one derivatives as potential inhibitors of the Abelson tyrosine kinase (ABL1), a non-receptor tyrosine kinase critical in cellular signaling. dergipark.org.tr These computational models indicated that several derivatives possess strong binding affinities for the target kinase. dergipark.org.trscribd.com Research into compounds structurally related to nilotinib (B1678881) has also yielded potent inhibitors against the BCR-ABL tyrosine kinase, with several derivatives showing IC50 values in the nanomolar range, from 0.037 to 0.109 μM. mdpi.com

DYRK1A/CLK1/CLK4/Haspin: The Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC2-like kinases (CLKs) have emerged as therapeutic targets for neurodegenerative conditions such as Alzheimer's disease. nih.gov A series of tetracyclic compounds containing sulfur were developed as DYRK1A inhibitors. rsc.org Within this series, one compound proved to be a potent inhibitor of not only DYRK1A but also CLK1, CLK4, and haspin kinases, with IC50 values of 20 nM, 26 nM, and 76 nM, respectively. rsc.org Other research has identified substituted 6-arylquinazolin-4-amines as selective inhibitors of CLK1, CLK4, DYRK1A, and DYRK1B. nih.gov A novel class of dihydroquinoline derivatives was also discovered to act as dual inhibitors of DYRK1A and CLK1. nih.gov

| Compound Class/Derivative | Target Kinase(s) | Potency (IC50) |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM brieflands.com |

| Nilotinib-related derivatives | BCR-ABL | 0.037 - 0.109 µM mdpi.com |

| Sulfur-containing tetracycle (Compound 4k) | CLK1 | 20 nM rsc.org |

| CLK4 | 26 nM rsc.org | |

| Haspin | 76 nM rsc.org |

The inhibitory potential of quinolinone derivatives has also been investigated against various reductase enzymes.

Quinone Reductase 2 (QR2): The flavin-dependent enzyme Quinone Reductase 2 (NQO2 or QR2) is implicated in the detoxification of quinones but can also contribute to the production of reactive oxygen species. mdpi.com Consequently, the inhibition of NQO2 is being explored as a potential neuroprotective therapeutic strategy. mdpi.com However, current research has not specifically focused on 6,8-Dimethylquinolin-2(1H)-one derivatives as QR2 inhibitors.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a well-established therapeutic target for both antimicrobial and anticancer agents. wikipedia.orgmdpi.com Research has been conducted on the DHFR inhibitory activity of quinazolin-4(3H)-one derivatives, such as 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones. researchgate.net Structure-activity relationship (SAR) studies on quinazolinone derivatives have highlighted that substitutions at the 2, 3, and 6 positions of the core structure play a significant role in their DHFR inhibitory activity. mdpi.com

Enoyl-ACP Reductase (ENR-reductase): Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is an essential enzyme in the type II fatty acid synthesis pathway in bacteria, making it a prime target for the development of new antibacterial drugs. wikipedia.orgresearchgate.net While ENR inhibitors are of significant interest in medicinal chemistry nih.govbiotech-asia.orgresearchgate.net, specific studies linking this compound derivatives to the inhibition of this enzyme are not prominent in the current literature. Research has tended to focus on other chemical scaffolds, such as thiopyridine derivatives and quinoline (B57606) Schiff bases. biotech-asia.org

Phosphodiesterase (PDE): Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides and are targets for diseases ranging from inflammatory bowel disease to neurodegenerative disorders. nih.govnih.gov A novel series of quinolin-2(1H)-ones was rationally designed as PDE1 inhibitors. nih.gov This effort led to the discovery of a compound (10c) with an IC50 of 15 nM against the PDE1C isoform and high selectivity over other PDEs. nih.gov In a separate study, a series of quinoline derivatives were synthesized and evaluated as PDE5 inhibitors, resulting in a lead compound (7a) that demonstrated greater potency and selectivity compared to the established drug sildenafil. nih.gov

Cathepsin B: Cysteine cathepsins, including Cathepsin B, are proteases involved in the pathology of various diseases, notably cancer. nih.gov While research has been conducted on quinazoline (B50416) derivatives as inhibitors of Cathepsins B, H, and L nih.gov, and on 2,4-diphenylquinolines as inhibitors of the related Cathepsin K (IC50 = 1.55 µM) researchgate.net, specific data on the inhibition of Cathepsin B by this compound derivatives is limited.

| Compound Class/Derivative | Target Hydrolase | Potency (IC50) |

| Quinolin-2(1H)-one (Compound 10c) | PDE1C | 15 nM nih.gov |

| 2,4-diphenylquinoline (Compound 4b) | Cathepsin K | 1.55 µM researchgate.net |

The KDM4 family of histone lysine (B10760008) demethylases are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that have become important targets in cancer research. nih.govnih.govwesleyan.edu The mechanism of many KDM4 inhibitors involves the chelation of the iron ion in the enzyme's catalytic pocket. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) have been identified as effective KDM4 inhibitors. nih.govmdpi.com For example, 5-carboxy-8-hydroxyquinoline, also known as IOX1, inhibits the KDM4A isoform with an IC50 of 1.7 μM. nih.gov Another 8-hydroxyquinoline derivative, SD70, shows specific inhibition of KDM4C with an IC50 of 30 μM. mdpi.com While these compounds are based on a quinoline structure, they are distinct from the quinolin-2(1H)-one scaffold, and direct studies on this compound derivatives as KDM4 inhibitors are not widely reported.

| Compound Class/Derivative | Target Demethylase | Potency (IC50) |

| 5-carboxy-8-hydroxyquinoline (IOX1) | KDM4A | 1.7 µM nih.gov |

| 8-hydroxyquinoline derivative (SD70) | KDM4C | 30 µM mdpi.com |

Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis, making it a critical target for the treatment of hormone-dependent breast cancer. excli.de The development of new aromatase inhibitors is an active area of research, driven by the need to overcome resistance and reduce the side effects associated with existing therapies. excli.dersc.org Research has explored various chemical structures, including steroidal analogues and pyridine-based compounds, as potential inhibitors. rsc.orgnih.gov However, there is a lack of specific data in the scientific literature regarding the evaluation of this compound derivatives for aromatase inhibitory activity.

Receptor Binding and Modulation Studies

The available body of scientific literature on quinolin-2(1H)-one derivatives is predominantly focused on their capacity for enzyme inhibition. Extensive research has detailed their interactions with the active sites of various enzymes, as outlined in the preceding sections. However, there is a notable scarcity of studies investigating the direct binding and modulation of cellular receptors by this compound and its related derivatives. The current research landscape suggests that the therapeutic potential of this class of compounds is primarily being explored through the lens of enzyme inhibition rather than as receptor ligands.

Sigma Receptor Binding (Sigma-1, Sigma-2)

Research literature does not currently provide specific binding affinity data (such as Kᵢ values) for this compound derivatives at Sigma-1 or Sigma-2 receptors. While various heterocyclic compounds, including different quinoline and isoquinoline (B145761) derivatives, have been investigated as ligands for sigma receptors, specific structure-activity relationships detailing the impact of methyl substitutions at the 6 and 8 positions of the quinolin-2(1H)-one core are not documented in the available sources. nih.govnih.govsci-hub.seresearchgate.netresearchgate.net

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

There is no specific information available regarding the activity of this compound derivatives as antagonists for the metabotropic glutamate receptor 1 (mGluR1). nih.govpatsnap.com The field of mGluR1 antagonism is an active area of research, with various heterocyclic structures being explored for their potential in treating neurological and psychiatric disorders. nih.govpatsnap.com However, studies specifically evaluating the 6,8-dimethyl substitution pattern on the quinolin-2(1H)-one scaffold for mGluR1 antagonism have not been reported in the surveyed literature.

Antimicrobial Activity Investigations

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative, MRSA, drug-resistant strains)

While the broader class of quinoline-2-one derivatives has shown promise as antibacterial agents against multidrug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), specific antibacterial efficacy data for this compound is not available. nih.govbiointerfaceresearch.com Studies on other quinoline-2-one derivatives have identified compounds with potent activity, but these possess different substitution patterns. nih.gov For example, a derivative identified as compound 6c (with chloro and hydrogen substitutions) showed significant activity against MRSA and Vancomycin-Resistant Enterococci (VRE) with MIC values of 0.75 μg/mL. nih.gov However, this information cannot be directly extrapolated to the 6,8-dimethyl derivative.

Antifungal Efficacy

Investigations into the antifungal properties of quinoline derivatives have been conducted, with some compounds showing activity comparable to or higher than standard treatments like fluconazole. researchgate.netnih.govnih.govrsc.orgsemanticscholar.org These studies often focus on scaffolds such as 8-hydroxyquinolines. nih.govrsc.orgsemanticscholar.org There is currently no specific research available that evaluates the antifungal efficacy of this compound derivatives against common fungal pathogens.

Specific Bacterial Target Modulation (e.g., FtsZ Protein)

The bacterial cell division protein FtsZ is a recognized target for the development of new antibiotics, and various heterocyclic compounds are being explored as potential inhibitors. nih.govnih.govmdpi.commdpi.com While quinoline and quinazoline derivatives are among the classes of compounds investigated for FtsZ inhibition, there is no specific evidence or data to suggest that this compound or its derivatives modulate FtsZ activity. nih.gov The effect of this specific substitution pattern on FtsZ binding or inhibition has not been reported.

Anticancer and Antiproliferative Activity

Derivatives of the quinoline scaffold have been extensively investigated as potential antitumor agents. nih.govarabjchem.org The substitution pattern on the quinoline ring, particularly at the C-6 and C-8 positions, has been shown to significantly influence their anticancer efficacy. tjclonline.com

Numerous studies have demonstrated the cytotoxic effects of quinolin-2(1H)-one derivatives against various human cancer cell lines. The antiproliferative activity is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells and provides IC50 (half-maximal inhibitory concentration) values.

For instance, studies on 6,8-disubstituted quinolines have revealed varied antiproliferative effects depending on the specific substituents. A study on 6,8-dibromo and 6,8-diphenyl quinoline derivatives showed inhibitory activity against human colorectal adenocarcinoma (HT29) cells. tjclonline.com Similarly, tetrahydroquinolinone derivatives have shown potent cytotoxicity toward human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. mostwiedzy.pl While not dimethyl derivatives, these findings underscore the importance of the 6,8-substitution pattern. Other related quinoline and quinazolinone derivatives have also shown significant cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.govmdpi.com

Below is a table summarizing the cytotoxic activity of various quinolin-2(1H)-one and related quinoline derivatives against selected cancer cell lines.

| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | Potent Cytotoxicity | mostwiedzy.pl |

| Selenopheno[2,3-c]quinolinones | MCF-7 (Breast) | Apoptosis Induction | mostwiedzy.pl |

| Quinoline-8-sulfonamide (B86410) derivative (9a) | A549 (Lung) | 0.496 mM | mdpi.com |

| Quinoline-8-sulfonamide derivative (9a) | MCF-7 (Breast) | Not specified | mdpi.com |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 µM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 µM | nih.gov |

| Copper(II) complex with 8-hydroxyquinoline derivative | MCF-7 (Breast) | Lower IC50 than ligand | rsc.org |

The antiproliferative effects of quinolin-2(1H)-one derivatives are often linked to their ability to modulate the cell cycle. arabjchem.org By interfering with the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells. For example, certain quinazolinone derivatives, a related class of compounds, have been shown to induce cell cycle arrest in the G2/M phase in A549 cells. mdpi.com

Research on a tetrahydroquinolinone derivative demonstrated that it induced cell cycle arrest at the G2/M phase, leading to programmed cell death. mostwiedzy.pl Similarly, a quinoline-8-sulfonamide derivative was found to impact the cell-cycle phase distribution in A549 lung cancer cells. mdpi.com Overexpression of key cell cycle regulators like Cyclin-dependent kinase 2 (CDK2) is a hallmark of many cancers, and developing inhibitors for such kinases is a key therapeutic strategy. nih.gov Quinazolinone-based derivatives have been successfully developed as potent CDK2 inhibitors, causing cell cycle cessation at the S and G2/M phases. nih.gov

The anticancer activity of this compound derivatives can be attributed to several potential mechanisms of action:

Induction of Apoptosis : A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on various quinolin-2(1H)-one and related heterocyclic derivatives have confirmed their ability to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mostwiedzy.pl For instance, certain 8-hydroxyquinoline derivatives promote cellular detachment, nuclear condensation, and membrane destabilization, which are characteristic features of apoptosis. rsc.org

DNA Damage and Enzyme Inhibition : Some derivatives exert their effects by directly interacting with DNA or inhibiting crucial enzymes involved in cell proliferation. For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) has been shown to cause DNA fragmentation and inhibit Topoisomerase I, an enzyme essential for DNA replication and repair. tjclonline.com

Inhibition of Kinase Signaling : Quinoline derivatives can act as inhibitors of various protein kinases that are often overactive in cancer cells, such as c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF). nih.gov

Metabolic Interference : A novel approach involves targeting cancer cell metabolism. The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a key glycolytic enzyme that is often upregulated in tumors and represents an attractive therapeutic target. mdpi.com Certain quinoline-8-sulfonamide derivatives have been designed as inhibitors of PKM2, thereby disrupting cancer cell metabolism. mdpi.com

Anti-inflammatory Properties

The quinoline scaffold is recognized as a valuable template for the development of novel anti-inflammatory agents. nih.gov Chronic inflammation is a key factor in the development of various diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Quinoline and its heterocyclic derivatives have demonstrated a range of biological activities, including anti-inflammatory properties. nih.govnih.gov

The mechanisms behind the anti-inflammatory effects of quinoline derivatives often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE). nih.gov Studies on structurally related quinazolinones have shown that substitutions at the C-6 and C-8 positions can confer good anti-inflammatory activity. mdpi.com This suggests that this compound derivatives could also possess significant anti-inflammatory potential.

Antioxidant Activity Evaluation

The antioxidant capacity of these compounds is often evaluated using various in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of a compound to scavenge the stable DPPH free radical. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay assesses the scavenging of the ABTS radical cation. mdpi.com

Hydrogen Peroxide (H2O2) Scavenging Assay : This test determines the compound's ability to neutralize hydrogen peroxide. Some quinolinonyl-glycine derivatives have shown excellent H2O2 scavenging activity with low IC50 values. ekb.eg

The antioxidant activity is often linked to the presence of specific functional groups, such as hydroxyl (OH) or amino (NH2) groups, which can donate a hydrogen atom or an electron to neutralize free radicals. ekb.eg The antioxidant potential of quinoline derivatives is predicted based on parameters like ionization potential and bond dissociation energies. nih.govresearchgate.net

Neuroprotective Activities

The antioxidant properties of quinoline derivatives are closely linked to their potential for neuroprotection. nih.govnih.gov Oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease. By scavenging free radicals, quinoline derivatives can help protect neuronal cells from oxidative damage. researchgate.net

In addition to their antioxidant effects, quinoline derivatives are being explored as inhibitors of key enzymes involved in neurodegeneration. nih.govnih.gov Molecular docking simulations have suggested that certain derivatives may act as inhibitors of:

Acetylcholinesterase (AChE) : An enzyme that breaks down the neurotransmitter acetylcholine.

Monoamine Oxidase B (MAO-B) : An enzyme involved in the metabolism of neurotransmitters like dopamine.

Catechol-O-methyltransferase (COMT) : An enzyme that degrades catecholamine neurotransmitters.

By inhibiting these enzymes, quinoline derivatives could help restore neurotransmitter balance and offer a multifunctional approach to treating neurodegenerative diseases. nih.govresearchgate.net

Modulators of Glutamate Transport

The quinoline scaffold is a key structural motif in compounds designed to interact with neurological pathways, including the glutamate system. Research into substituted quinolines has identified their potential as inhibitors of L-glutamate transport. Studies on kynurenate analogues, which are derivatives of quinoline, have demonstrated their ability to inhibit glutamate transport into synaptic vesicles.

A study investigating the structure-activity relationships of various kynurenate analogues found that the bicyclic nature of the quinoline ring plays a significant role in binding to the vesicular glutamate transporter. ekb.eg In that research, specific derivatives like xanthurenate and 7-chloro-kynurenate were identified as potent competitive inhibitors of glutamate transport. ekb.eg Molecular modeling suggested that the carbocyclic ring of the quinoline structure might mimic the gamma-carboxylate of glutamate, enabling it to bind to the transporter. ekb.eg

These findings suggest that the core quinoline structure, such as that in this compound, could serve as a foundational scaffold for developing novel modulators of glutamate transport. The specific substitutions on the quinoline ring are critical in determining the potency and selectivity of this inhibition.

| Compound | Inhibition Constant (Ki) | Type of Inhibition |

| Xanthurenate | 0.19 mM | Competitive |

| 7-Chloro-kynurenate | 0.59 mM | Competitive |

| Data derived from a study on kynurenate analogues as inhibitors of L-glutamate transport into rat forebrain synaptic vesicles. ekb.eg |

Metal Chelation Properties

Metal ions are crucial for a vast array of biological processes, and an imbalance in their homeostasis is linked to various diseases. dovepress.comnih.gov Compounds capable of chelating metal ions can help restore this balance and are of significant therapeutic interest. dovepress.com

The metal chelating properties of the quinoline scaffold are most prominently documented in the 8-hydroxyquinoline (8HQ) class of derivatives. dovepress.comnih.govnih.gov In 8HQ, the hydroxyl group at position 8 and the nitrogen atom at position 1 form a bidentate chelation site, allowing for the effective binding of divalent metal ions. nih.gov This chelating ability is the source of many of the biological activities observed for 8HQ and its derivatives, including clioquinol. dovepress.comresearchgate.net

Experimental Methodologies in Biological Evaluation

The discovery and characterization of the biological activities of compounds like this compound rely on a range of sophisticated experimental and computational methodologies.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of hundreds of thousands of compounds for biological activity. nist.gov This automated process combines robotics, biology, and data analysis to identify "hit" compounds that interact with a specific biological target. nist.gov

HTS assays can be configured in two primary ways:

Target-based screening: This approach tests compounds for their ability to interact with a specific, isolated biological target, such as an enzyme or receptor.

Libraries of quinolinone derivatives can be subjected to HTS campaigns to identify compounds with desired activities, such as anticancer, antimicrobial, or neuroprotective effects. nist.gov The data generated from these screens provide starting points for further chemical optimization and biological study. nist.gov

In vitro and In vivo Experimental Models

Once a compound is identified through screening, its biological effects are further characterized using a combination of in vitro and in vivo models.

In vitro models involve experiments conducted outside of a living organism, typically using isolated cells, tissues, or organs. For quinolinone derivatives, these models are essential for detailed mechanistic studies. For instance, the bronchodilatory effects of certain 8-hydroxyquinolin-2(1H)-one derivatives were evaluated using isolated guinea pig trachea preparations. bldpharm.com Similarly, anticancer activity can be assessed by treating various cancer cell lines, such as the HCT-116 human colon carcinoma line, with the test compound and measuring cell viability.

In vivo models utilize living organisms, most commonly laboratory animals like rats or mice, to evaluate the systemic effects of a compound. nih.gov These models are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) and for assessing its efficacy and potential toxicity in a whole biological system. For example, the effects of novel compounds on cognitive functions can be studied using learning and memory tests in rats. nih.gov

Use of Biomedical Databases (e.g., ChEMBL) in Compound Identification and Study

Biomedical databases are indispensable resources for modern pharmacological research. ChEMBL, a large, manually curated database of bioactive molecules with drug-like properties, is a prime example. nih.govnih.gov It contains millions of bioactivity data points, linking chemical structures to their biological targets and effects, extracted from scientific literature and other sources. nih.govrsc.org

Researchers can use ChEMBL for several purposes:

Compound Identification: Searching the database for compounds with a specific scaffold, such as quinolinone, to find existing bioactivity data.

Target Prioritization: Identifying the biological targets that a class of compounds interacts with, helping to elucidate their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Analysis: Comparing the activities of structurally related compounds to understand which chemical features are important for a desired biological effect. nih.gov

By leveraging databases like ChEMBL, scientists can efficiently gather and analyze vast amounts of information, accelerating the process of identifying and developing new therapeutic agents based on scaffolds like this compound. nih.govrsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Modifications on Biological Activity

The strategic modification of substituents on the 6,8-Dimethylquinolin-2(1H)-one ring system is a key approach to modulating its interaction with biological targets. The existing methyl groups at the C6 and C8 positions already define a specific lipophilic and steric profile, which serves as a baseline for further functionalization.

Alkyl groups, particularly methyl groups, play a significant role in modulating the biological activity of quinolinone derivatives by influencing their lipophilicity, steric interactions with target proteins, and metabolic stability.

C6 and C8 Positions : The presence of methyl groups at the C6 and C8 positions on the this compound scaffold contributes to the molecule's hydrophobic character. In studies on other quinoline (B57606) derivatives, the position of methyl groups has been shown to be critical for activity. For instance, research on anticancer quinolines indicated that methyl substitution at the C-5 position resulted in more potent activity compared to C-6 substituted derivatives, highlighting the sensitivity of biological targets to the precise placement of these groups. biointerfaceresearch.com The functionalization of the C8-methyl group, in particular, has been a target for creating new derivatives. researchgate.net

C4 Position : The C4 position of the quinolin-2(1H)-one core is another critical site for modification. Introducing small alkyl groups at this position can create important steric interactions within a receptor's binding pocket, potentially leading to enhanced potency or selectivity.

Table 1: Influence of Alkyl Substitutions on Quinolinone Activity

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| C6, C8 | Methyl (existing) | Defines baseline lipophilicity and steric profile. |

| N1 | Alkyl (e.g., Methyl) | Eliminates N-H hydrogen bond donation, alters solubility and permeability. |

Halogen atoms are frequently introduced into bioactive molecules to modulate their physicochemical and pharmacological properties. They can alter lipophilicity, electronic character, and metabolic stability, and can participate in halogen bonding with biological targets.

Bromination and Chlorination : The introduction of bromine or chlorine atoms onto the quinolinone ring can significantly enhance biological activity. For example, halogenated quinolines (HQs) have been identified as potent agents capable of eradicating bacterial biofilms of drug-resistant pathogens like MRSA. nih.gov Specifically, 5,7-dichloro-substituted quinolines have demonstrated notable biological effects. researchgate.net In a study of quinoline-5,8-diones, substitution with chloro- and bromo-phenols at the C7 position was explored to probe the lipid-binding site of sphingosine (B13886) kinase. mdpi.com

Fluorination : The incorporation of fluorine is a widely used strategy in medicinal chemistry to improve metabolic stability and binding affinity. In the context of the this compound scaffold, selective fluorination on the benzene (B151609) ring or on alkyl substituents could block sites of metabolism and potentially introduce favorable interactions with target enzymes or receptors.

Table 2: Effects of Halogenation on Quinolinone Derivatives

| Halogen | Position of Substitution | Potential Effects on Activity |

|---|---|---|

| Chlorine | C5, C7 | Can enhance antibacterial and antibiofilm activity. nih.gov |

| Bromine | C5, C7 | Often used to increase lipophilicity and potency. mdpi.com |

Attaching aromatic or heteroaromatic rings to the quinolinone core can lead to compounds with enhanced binding affinities, often through π-π stacking interactions with aromatic amino acid residues in the target protein. mdpi.com

The introduction of a heteroaromatic moiety, such as a purine (B94841) ring, at the C3 position of the quinolin-2(1H)-one scaffold has been shown to produce potent inhibitors of the Hsp90 protein folding machinery, a target in cancer therapy. nih.gov Similarly, attaching a phenyl group at the C4 position has been a successful strategy in developing selective antagonists for adrenergic receptors. researchgate.net The planarity and extended conjugation provided by these additional rings can facilitate intercalation with biological targets like DNA or create extensive contacts within a protein's active site. nih.gov

Stereochemistry is a critical determinant of biological activity, as drug-target interactions are highly sensitive to the three-dimensional arrangement of atoms. mdpi.com The introduction of a chiral center into a substituent on the this compound scaffold would likely result in enantiomers with significantly different biological potencies and/or pharmacological profiles.

A compelling example is seen in the dimeric monoterpenoid quinoline alkaloids Suadamin A and Suadamin B, which are stereoisomers at the C-3 position. This single stereochemical difference results in a significant disparity in their antimycobacterial activity, with Suadamin A being considerably more potent. mdpi.com This is attributed to the different spatial orientation of functional groups, which affects how well each molecule fits into the binding site of its mycobacterial target. mdpi.com Similarly, studies on quinoline derivatives targeting adrenoceptors found that substitutions on an attached piperazine (B1678402) ring had a significant and stereospecific effect on receptor affinity and potency. acs.orgacs.org Therefore, any modification to the this compound core that creates a stereocenter would necessitate the separation and individual biological evaluation of the resulting stereoisomers.

Pharmacophore Identification and Optimization

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule to bind to a specific biological target. unina.it For the this compound scaffold, a general pharmacophore model can be proposed based on its inherent structural features and the SAR data from related compounds.

The core pharmacophoric features would likely include:

Aromatic Ring System : The fused bicyclic quinolinone structure provides a large, flat aromatic surface for potential π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptor : The carbonyl oxygen at the C2 position is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor : The N-H group at the N1 position acts as a hydrogen bond donor.

Hydrophobic Features : The methyl groups at C6 and C8 serve as distinct hydrophobic centers.

Optimization would involve modifying the scaffold to better match the target's binding site. This could include adding other functional groups (e.g., halogens, aromatic rings) at specific vectors around the core to introduce new interaction points, thereby increasing affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts.

Numerous QSAR studies have been successfully performed on quinoline and quinolinone derivatives for a wide range of biological targets. nih.govnih.gov For instance, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline derivatives to predict their inhibitory activity against P-glycoprotein, a key protein in cancer multidrug resistance. nih.gov These models typically use molecular descriptors that quantify various physicochemical properties, such as:

Electronic Descriptors : (e.g., HOMO/LUMO energies) which describe a molecule's ability to engage in electronic interactions. researchgate.net

Steric Descriptors : (e.g., molecular volume) which relate to the size and shape of the molecule.

Topological Descriptors : Which describe molecular connectivity and branching. nih.gov

By applying QSAR modeling to a series of this compound analogues, researchers could identify the key structural features that positively and negatively influence a specific biological activity, leading to the design of more potent and targeted therapeutic agents.

Correlation between Theoretical Predictions and Experimental Observations in SAR Studies

While direct experimental SAR data for this compound is scarce, the field of medicinal chemistry heavily relies on computational (in silico) models to predict the biological activity of compounds before their synthesis and experimental testing. These models, often based on Quantitative Structure-Activity Relationship (QSAR) studies, establish a mathematical correlation between the structural features of a molecule and its biological activity.

For the broader class of quinolin-2-one derivatives, QSAR models have been developed to predict activities such as anticancer, antibacterial, and anti-inflammatory effects. These models often consider descriptors like:

Electronic properties: The electron-donating nature of the two methyl groups at positions 6 and 8 would increase the electron density of the aromatic ring system. This can influence interactions with biological targets, such as enzymes or receptors.

Hydrophobicity: The addition of methyl groups generally increases the lipophilicity (log P) of a molecule. This is a critical parameter for membrane permeability and interaction with hydrophobic pockets in target proteins.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Compound | LogP (Predicted) | Polar Surface Area (Ų) (Predicted) | Molecular Weight ( g/mol ) |

| Quinolin-2(1H)-one | 1.3 | 49.4 | 145.16 |

| 6-Methylquinolin-2(1H)-one | 1.8 | 49.4 | 159.19 |

| 8-Methylquinolin-2(1H)-one | 1.7 | 49.4 | 159.19 |

| This compound | 2.2 | 49.4 | 173.22 |

Note: The data in this table is based on computational predictions and serves for illustrative purposes. Actual experimental values may vary.

Experimental validation of these theoretical predictions would involve synthesizing a series of analogs with variations in the substitution pattern and testing their biological activity. A strong correlation between the predicted and observed activities would validate the QSAR model and provide confidence in its predictive power for new, untested compounds like this compound.

Influence of Structural Features on Pharmacokinetic Properties (e.g., Permeability, Metabolic Stability)

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its structural features. For this compound, the two methyl groups are expected to play a significant role.

Permeability: The permeability of a compound across biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. As indicated by the predicted increase in LogP, the dimethyl substitution in this compound is likely to enhance its lipophilicity. Generally, a higher lipophilicity can lead to increased passive diffusion across cell membranes. However, an optimal balance is necessary, as excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can hinder distribution. In silico models for predicting permeability, such as Caco-2 cell permeability, are often used in early drug discovery to estimate a compound's potential for oral absorption.

Metabolic Stability: The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. The position of the methyl groups on the quinolin-2-one ring is critical in determining potential sites of metabolism. Aromatic rings are common sites for hydroxylation by CYP enzymes. The presence of methyl groups at positions 6 and 8 could potentially block these positions from metabolic attack, thereby increasing the metabolic stability of the molecule compared to the unsubstituted quinolin-2-one. However, the methyl groups themselves can be sites of metabolism (e.g., hydroxylation to form a primary alcohol).

In silico metabolic stability predictions can identify potential sites of metabolism and estimate the rate of clearance. Experimental validation using liver microsomes or hepatocytes is crucial to confirm these predictions.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Rationale |

| Human Intestinal Absorption | High | Increased lipophilicity due to methyl groups likely enhances passive diffusion. |

| Blood-Brain Barrier Penetration | Moderate to High | Increased lipophilicity can facilitate crossing the BBB. |

| Metabolic Stability (CYP Inhibition) | Likely inhibitor of some CYP isozymes | The quinolinone scaffold is known to interact with CYP enzymes. |

| Substrate for P-glycoprotein | Possible | Lipophilic compounds can be substrates for efflux pumps like P-glycoprotein. |

Note: This data is based on general trends and in silico predictions for compounds with similar structural features and should be confirmed by experimental studies.

Advanced Research Applications and Future Directions

Development of Novel Therapeutic Agents based on 6,8-Dimethylquinolin-2(1H)-one Scaffolds

The quinolin-2(1H)-one skeleton is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets. ekb.eg This has spurred extensive research into developing therapeutic agents for a multitude of diseases. Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ekb.egnih.govnih.gov

The development of novel drugs often involves modifying the core scaffold to enhance potency and selectivity. For instance, different functional groups can be introduced to the quinolin-2(1H)-one structure to create derivatives with improved biological activity. ekb.eg Research has shown that even minor substitutions on the quinoline (B57606) ring can significantly impact the therapeutic efficacy of the resulting compounds.

Table 1: Selected Therapeutic Activities of Quinolin-2(1H)-one Derivatives

| Therapeutic Area | Target/Mechanism of Action | Example Activity |

|---|---|---|

| Oncology | Inhibition of kinases (e.g., EGFR Tyrosine Kinase), Apoptosis Induction | Potent cytotoxic activity against various human cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes (e.g., DNA Gyrase B) | Broad-spectrum antibacterial and antifungal activity. nih.gov |

| Cardiovascular | Phosphodiesterase 3 (PDE3) Inhibition | Positive inotropic (force of contraction) effects for heart failure. researchgate.net |

| Respiratory | β2-Adrenoceptor Agonism | Potent bronchodilator effects for asthma and COPD. researchgate.netnih.gov |

| Neurodegenerative | Phosphodiesterase 5 (PDE5) Inhibition | Rescue of synaptic and memory defects in Alzheimer's models. nih.gov |

The 6,8-dimethyl substitution pattern provides a unique lipophilic and steric profile that can be exploited for targeted drug design. By serving as a foundational scaffold, this compound allows for the systematic synthesis of derivative libraries, which can then be screened for activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.net

Chemical Biology Probes for Enzyme and Receptor Studies

The inherent properties of the quinoline ring system make it an attractive candidate for the development of chemical biology probes. These probes are essential tools for studying the function, localization, and interactions of enzymes and receptors within complex biological systems. The quinoline scaffold, for example, is known to exhibit fluorescence, a property that is highly valuable for imaging applications. researchgate.net

Derivatives of this compound can be functionalized with reactive groups or reporter tags to create specialized probes. For example, a probe could be designed to bind covalently to the active site of a specific enzyme, allowing for its isolation and identification. Alternatively, fluorescently tagged derivatives could be used to visualize the distribution of a target receptor on the surface of a cell. The development of such tools based on the this compound scaffold could provide valuable insights into cellular signaling pathways and disease mechanisms. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery and Development

Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. The this compound scaffold is well-suited for this integrated approach.

Computational (In Silico) Design: Techniques such as molecular docking are used to predict how derivatives of the scaffold will bind to a specific protein target. nih.govresearchgate.net These simulations help prioritize which compounds to synthesize, saving time and resources. Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, further refining the selection process. nih.govresearchgate.net

Experimental Synthesis and Validation: Promising candidates identified through computational screening are then synthesized in the laboratory. nih.gov These compounds are subjected to a battery of in vitro and in vivo tests to validate their biological activity and confirm the predictions from the computational models. nih.gov

Molecular dynamics simulations can further confirm the stability of the ligand-protein complex, providing a deeper understanding of the binding interactions. researchgate.netnih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for developing potent and selective drugs based on the this compound framework.

Table 2: Role of Integrated Approaches in Quinolin-2(1H)-one Research

| Approach | Technique | Application in Drug Discovery |

|---|---|---|

| Computational | Molecular Docking | Predicts binding affinity and orientation of derivatives in a target's active site. nih.govresearchgate.net |

| Molecular Dynamics | Simulates the stability and interaction dynamics of the drug-target complex over time. nih.gov | |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of potential drug candidates. nih.gov | |

| Experimental | Chemical Synthesis | Produces the designed compounds for biological evaluation. nih.gov |

| In Vitro Assays | Measures the compound's activity against isolated enzymes, receptors, or cell lines. nih.gov |

Potential in Agrochemical and Specialty Chemical Production

While the primary research focus for quinolinone scaffolds has been in medicinal chemistry, their structural features suggest potential applications in other areas, such as agrochemical and specialty chemical production. Heterocyclic compounds are a cornerstone of the agrochemical industry, with many herbicides, fungicides, and insecticides featuring nitrogen-containing ring systems.

The biological activity of quinolin-2(1H)-one derivatives is not limited to human targets; these compounds could potentially be developed to selectively target pests or pathogens affecting crops. The this compound scaffold could serve as a starting point for the synthesis of new agrochemicals. Furthermore, the unique photochemical and physical properties of quinoline derivatives could be harnessed in the production of specialty chemicals, such as dyes, polymers, or materials for electronic applications. However, this remains a largely unexplored area of research for this specific compound. nih.gov

Challenges and Opportunities in this compound Research

The future of research on this compound is promising, though it comes with specific challenges and significant opportunities.

Challenges:

Specificity and Selectivity: A major challenge in developing therapeutic agents is ensuring they act only on the intended target to minimize off-target effects. Extensive structure-activity relationship (SAR) studies are required to fine-tune the scaffold for high selectivity.

Synthetic Complexity: While the core structure can be synthesized, creating complex derivatives with precise stereochemistry can be challenging and require multi-step synthetic routes. researchgate.net

Under-explored Applications: The potential of this compound in non-medical fields like agrochemicals and material science is currently underdeveloped and requires foundational research to establish feasibility.

Opportunities:

Novel Therapeutic Targets: The versatility of the quinolin-2(1H)-one scaffold allows it to be adapted to inhibit newly discovered therapeutic targets for which no effective drugs currently exist.

Advanced Computational Tools: The continuous improvement of computational chemistry methods will enable more accurate predictions of biological activity and properties, accelerating the design of new derivatives.

Multidisciplinary Applications: There is a significant opportunity to explore the use of this scaffold beyond medicine, potentially leading to the discovery of new fungicides, herbicides, or advanced functional materials.

Probe Development: A key opportunity lies in the development of highly specific chemical probes based on this scaffold to aid in fundamental biological research, helping to unravel complex disease pathways. nih.gov

Q & A

Q. What are the established synthetic routes for 6,8-Dimethylquinolin-2(1H)-one, and how do reaction conditions influence yield?